molecular formula C9H8N2O5 B073385 4-Acetamido-3-nitrobenzoic acid CAS No. 1539-06-6

4-Acetamido-3-nitrobenzoic acid

Cat. No. B073385
CAS RN: 1539-06-6
M. Wt: 224.17 g/mol
InChI Key: BRQIMWBIZLRLSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Acetamido-3-nitrobenzoic acid and its derivatives has been explored through various chemical pathways. For instance, a study by Begunov and Valyaeva (2015) describes the SN Ar reaction involving N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to the formation of related compounds that serve as monomers for polybenzimidazoles, indicating the versatility of acetamido-nitrobenzoic acid derivatives in polymer chemistry (Begunov & Valyaeva, 2015).

Molecular Structure Analysis

The molecular structure of 4-Acetamido-3-nitrobenzoic acid derivatives has been extensively studied, revealing insights into their crystalline forms and bonding arrangements. For example, Jedrzejas et al. (1995) investigated a structurally similar molecule, 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, which crystallizes as hydrogen-bonded dimers. This study highlights the significant roles of dihedral angles and intermolecular hydrogen bonding in stabilizing the crystal structure (Jedrzejas et al., 1995).

Scientific Research Applications

Summary of the Application

ANBA has been studied for its potential use as an antiviral agent, particularly against the SARS-CoV-2 virus .

Methods of Application

Researchers have used molecular docking studies to investigate the interaction of ANBA with coronavirus proteins, including the spike protein, spike binding domain with ACE2 receptor, main protease, and RNA-dependent RNA polymerase . Single crystal X-ray analysis and density functional theory calculations were also carried out to explore the structural and chemical-reactive parameters of ANBA .

Results or Outcomes

The study suggests that ANBA could be a potent drug molecule that binds to COVID-19 proteins .

Application in Computational Chemistry

Summary of the Application

ANBA and its derivatives have been studied using density functional theory (DFT) to analyze molecular geometries, electronic characteristics, and molecular electrostatic potential .

Methods of Application

DFT at the B3LYP/6-311G level was used to analyze molecular geometries and electronic characteristics. Molecular electrostatic potential maps were also generated to gain insights into the molecule’s chemical reactivity and depict intermolecular interactions .

Results or Outcomes

The findings revealed a strong concurrence between the theoretical calculations and experimental data in terms of geometric parameters such as bond lengths and bond angles .

Safety And Hazards

4-Acetamido-3-nitrobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, allergic skin reaction, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-acetamido-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O5/c1-5(12)10-7-3-2-6(9(13)14)4-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQIMWBIZLRLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061766
Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamido-3-nitrobenzoic acid

CAS RN

1539-06-6
Record name 4-(Acetylamino)-3-nitrobenzoic acid
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Record name 4-Acetamido-3-nitrobenzoic acid
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Record name Benzoic acid, 4-(acetylamino)-3-nitro-
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Record name 4-acetamido-3-nitrobenzoic acid
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Record name 4-ACETAMIDO-3-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

In this reaction sequence, partially described by Kumar et al., J. Med. Chem., 27, pp. 1083-1089 (1984), 4-acetamidobenzoic acid is utilized as a starting material and is nitrated using, for instance, fuming nitric acid at about -10° to about 10° C. for 1-4 hours to afford 3-nitro-4-acetamidobenzoic acid. This compound is then reacted with thionyl chloride in a non-polar, aprotic solvent to afford the corresponding 3-nitro-4-acetamidobenzoyl chloride, which is then further reacted with the R'1 --H amine wherein R'1 is an amino group or a --NR4R5 group, to afford the 3-nitro-4-acetamino compound of formula V.
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